molecular formula C19H38O4 B7769512 Glyceryl palmitate CAS No. 68002-70-0

Glyceryl palmitate

Cat. No.: B7769512
CAS No.: 68002-70-0
M. Wt: 330.5 g/mol
InChI Key: QHZLMUACJMDIAE-UHFFFAOYSA-N
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Description

1-monopalmitoylglycerol is a 1-monoglyceride that has palmitoyl as the acyl group. A natural product found in Neolitsea daibuensis. It has a role as a plant metabolite and an algal metabolite. It is functionally related to a hexadecanoic acid.
glyceryl palmitate is a natural product found in Astragalus mongholicus, Euphorbia micractina, and other organisms with data available.
1-Monopalmitin is a metabolite found in the aging mouse brain.

Properties

IUPAC Name

2,3-dihydroxypropyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3
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Description Data deposited in or computed by PubChem

InChI Key

QHZLMUACJMDIAE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
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DSSTOX Substance ID

DTXSID00891470
Record name 1-Glyceryl monohexadecanoate
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Molecular Weight

330.5 g/mol
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Physical Description

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS]
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Palmitoyl glycerol
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Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
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CAS No.

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0
Record name 1-Monopalmitin
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Record name Palmitoyl glycerol
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Record name (S)-2,3-Dihydroxypropyl palmitate
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Record name Glycerides, C16-22
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Record name 1-Monopalmitin
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Record name Hexadecanoic acid, monoester with 1,2,3-propanetriol
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Record name Hexadecanoic acid, 2,3-dihydroxypropyl ester
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Record name Glycerides, C16-22
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Record name 1-Glyceryl monohexadecanoate
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Record name Glycerides, C16-22
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Record name (±)-2,3-dihydroxypropyl palmitate
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Record name (S)-2,3-dihydroxypropyl palmitate
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Record name Glycerol palmitate
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Record name GLYCERYL 1-PALMITATE
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Synthesis routes and methods

Procedure details

Component D: A mixture of 5-bromo-4-hydroxy-6-methyl-1,3,3a,7-tetraazaindene, water, and 2.5N NaOH was placed in a beaker and heated to 50° C. to dissolve the materials and form Compound TAI-1. A mixture of boric acid and the indicated thermal solvent was dissolved in water by heating at 50° C. The solution was cooled to room temperature and a portion of deionized lime-processed gelatin was added to the solution to be hydrated for 30 minutes. The mixture was heated to 40° C. for 10 minutes to melt the gelatin. A portion of a dispersion of 6.5 μm polystyrene beads in gelatin was placed in another beaker and heated to 40° C. for 10 minutes to melt the gelatin. The two gelatin containing subcomponents were combined and the mixture was added a 4% active aqueous solution of ZONYL® FS-300 surfactant and a portion of the Compound TAI-1 solution described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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